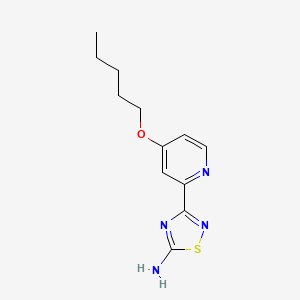
3-(4-(Pentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Pentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring substituted with a pentyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Pentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pentyloxy group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with thiosemicarbazide in the presence of an oxidizing agent can yield the thiadiazole ring. Subsequent alkylation with pentyl bromide introduces the pentyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(4-(Pentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
3-(4-(Pentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-(4-(Pentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(4-(Methoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine: Similar structure but with a methoxy group instead of a pentyloxy group.
3-(4-(Ethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine: Similar structure but with an ethoxy group instead of a pentyloxy group.
3-(4-(Butoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine: Similar structure but with a butoxy group instead of a pentyloxy group.
Uniqueness
The uniqueness of 3-(4-(Pentyloxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine lies in the presence of the pentyloxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
特性
分子式 |
C12H16N4OS |
|---|---|
分子量 |
264.35 g/mol |
IUPAC名 |
3-(4-pentoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H16N4OS/c1-2-3-4-7-17-9-5-6-14-10(8-9)11-15-12(13)18-16-11/h5-6,8H,2-4,7H2,1H3,(H2,13,15,16) |
InChIキー |
KMLPMFCHZFCPQT-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC(=NC=C1)C2=NSC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















